molecular formula C24H38O4<br>C24H38O4<br>C6H4(COOC8H17)2 B3430189 DEHP (Standard) CAS No. 82208-43-3

DEHP (Standard)

Cat. No.: B3430189
CAS No.: 82208-43-3
M. Wt: 390.6 g/mol
InChI Key: BJQHLKABXJIVAM-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) phthalate (DEHP) is a high-production-volume organic compound belonging to the class of phthalic acid esters, with the molecular formula C 24 H 38 O 4 and a molecular weight of 390.56 g·mol -1 . This colorless, viscous, and lipophilic liquid is practically insoluble in water but soluble in oil and organic solvents, with a density of approximately 0.99 g/mL at 20°C . It is characterized by a boiling point of around 385°C and a melting point of -50°C . DEHP serves as a critical plasticizer in flexible polyvinyl chloride (PVC) formulations, comprising 1% to 40% of the final product by weight, imparting durability and flexibility to polymers . Its primary research value extends to its role as a model endocrine-disrupting chemical and a ubiquitous environmental contaminant. DEHP is metabolized in living systems to mono(2-ethylhexyl) phthalate (MEHP) and several oxidative metabolites, which are key to studying its biological activity . Its mechanism of action as a reproductive toxicant involves acting as an androgen antagonist, disrupting the hypothalamic-pituitary-gonadal axis, and interfering with steroidogenesis by reducing the expression of key enzymes like steroidogenic acute regulatory protein (StAR) and cytochrome P450 17A1 . DEHP is also a known activator of the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway, a mechanism implicated in its observed hepatocarcinogenicity in rodent models . Beyond toxicology, DEHP finds application as a solvent in specialized chemical processes and as a dielectric fluid in capacitors . Emerging research also explores its antibacterial and larvicidal potential when sourced from biological origins . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. All handling and experiments must be conducted by trained professionals in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

bis(2-ethylhexyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3
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InChI Key

BJQHLKABXJIVAM-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC
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Molecular Formula

C24H38O4, Array
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DSSTOX Substance ID

DTXSID5020607
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Molecular Weight

390.6 g/mol
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Physical Description

Di(2-ethylhexyl) phthalate is a colorless to pale yellow oily liquid. Nearly odorless. (USCG, 1999), Liquid; NKRA; Pellets or Large Crystals, Colorless, oily liquid with a slight odor; [NIOSH], COLOURLESS-TO-LIGHT COLOURED VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a slight odor.
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Boiling Point

723 °F at 760 mmHg (NTP, 1992), 384 °C, BP: 231 °C at 5 mm Hg, 385 °C, 727 °F
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Flash Point

405 °F (NTP, 1992), 405 °F, 420 °F (215 °C) (Open cup), 215 °C o.c., 420 °F (open cup)
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), In water, 2.70X10-1 mg/L at 25 °C, LESS THAN 0.01% IN WATER @ 25 °C, Soluble in blood and fluids containing lipoproteins, MISCIBLE WITH MINERAL OIL & HEXANE, Slightly soluble in carbon tetrachloride, Solubility in water: none
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Density

0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.981 g/cu cm at 25 °C, Relative density (water = 1): 0.986, 0.99
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Vapor Density

13.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 16.0 (Air = 1), Relative vapor density (air = 1): 13.45, 13.45
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Vapor Pressure

1.32 mmHg at 392 °F (NTP, 1992), 0.00000014 [mmHg], Vapor pressure = 9.75X10-6 mm Hg at 25 °C, 1.42X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.001, 1.32 mmHg at 392 °F
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Impurities

... /Data/ indicate a high purity level (99.7%). The impurities found are mainly other phthalates.
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Color/Form

Liquid, Colorless, oily liquid

CAS No.

117-81-7, 82208-43-3, 15495-94-0, 8033-53-2
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Melting Point

-58 °F (NTP, 1992), -55 °C, -50 °C, -58 °F
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) phthalate is synthesized through the esterification reaction of phthalic anhydride with 2-ethylhexanol. The reaction is typically catalyzed by an acid such as sulfuric acid or para-toluenesulfonic acid . The reaction conditions involve heating the mixture to facilitate the esterification process, followed by neutralization, washing, decolorization, and pressure filtration to obtain the final product .

Industrial Production Methods: In industrial settings, the production of Bis(2-ethylhexyl) phthalate involves the continuous addition of 2-ethylhexanol to phthalic anhydride in the presence of an acid catalyst. The reaction mixture is then subjected to various purification steps, including neutralization with a base, washing with water, and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) phthalate can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Industrial Applications

Plasticizer in PVC Products
DEHP is predominantly employed as a plasticizer in PVC formulations. It is found in products such as:

  • Medical Devices: DEHP is used in IV bags, tubing, and other medical equipment due to its flexibility and durability.
  • Consumer Goods: Items like toys, flooring, and automotive interiors often contain DEHP to enhance their physical properties.
  • Food Packaging: DEHP is utilized in food contact materials, although its use is increasingly scrutinized due to health concerns.

Table 1: Common Applications of DEHP

Application AreaSpecific Uses
Medical DevicesIV bags, tubing
Consumer ProductsToys, flooring, automotive interiors
Food PackagingFlexible packaging materials

Health Implications

Research has indicated that exposure to DEHP may be linked to various health issues. Studies have explored its potential carcinogenic effects and associations with reproductive toxicity.

Carcinogenic Potential
A study conducted on the A31-1-1 BALB/c-3T3 cell line assessed the carcinogenic activity of DEHP. The findings suggested that DEHP could induce cellular transformation under specific conditions, indicating a potential risk for cancer development .

Endocrine Disruption
DEHP is known to disrupt endocrine functions. A pooled analysis of multiple studies indicated that exposure to DEHP correlates with altered hormone levels in men, affecting testosterone and sex hormone-binding globulin (SHBG) levels .

Environmental Impact

DEHP's persistence in the environment poses risks not only to human health but also to wildlife. It can leach from products during use or disposal, contaminating soil and water sources.

Detection in Water Bodies
Recent studies have reported the presence of DEHP in various water bodies across Canada. The analysis highlighted that DEHP can be released from manufacturing facilities and accumulate in aquatic ecosystems .

Recent Research Findings

Recent studies have expanded our understanding of DEHP's effects beyond traditional applications:

  • Antibacterial Properties: A study highlighted the antibacterial and larvicidal potential of DEHP derived from Lactiplantibacillus plantarum, suggesting possible pharmaceutical applications .
  • Obesity Correlation: Research indicated that higher urinary levels of DEHP metabolites were associated with obesity in children, emphasizing the need for further investigation into dietary exposures .

Case Studies

Case Study 1: Medical Device Safety
A review analyzed the safety of medical devices containing DEHP. While these devices are essential for patient care, concerns about leaching into blood products have prompted regulatory scrutiny and calls for safer alternatives.

Case Study 2: Food Packaging Regulations
The European Union has implemented regulations limiting the use of phthalates like DEHP in food contact materials due to health risks associated with long-term exposure.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of DEHP and Common Phthalates/Alternatives
Compound CAS Number Molecular Formula Primary Use Key Health/Environmental Concerns Regulatory Limits (Examples)
DEHP 117-81-7 C₂₄H₃₈O₄ PVC plasticizer Endocrine disruption, reproductive toxicity, carcinogenicity OSHA PEL: 5 mg/m³ (TWA)
DBP (Dibutyl phthalate) 84-74-2 C₁₆H₂₂O₄ Cellulose plastics, adhesives Reproductive toxicity, developmental effects EU REACH: Restricted in toys
DIBP (Diisobutyl phthalate) 84-69-5 C₁₆H₂₂O₄ Coatings, printing inks Similar to DBP; high bioaccumulation EU REACH: Restricted
DINP (Di-isononyl phthalate) 28553-12-0 C₂₆H₄₂O₄ PVC toys, flooring Liver toxicity, less endocrine activity EU: Restricted in toys
DEHT (Bis(2-ethylhexyl) terephthalate) 6422-86-2 C₂₄H₃₈O₄ Food packaging, medical tubing Lower toxicity, reduced leaching No widespread restrictions

Environmental Presence and Exposure Pathways

  • DEHP : Dominates indoor dust (median concentrations: 361–462 μg/g in Chinese households) and is prevalent in food packaging (e.g., aluminum-canned beer: up to 300 µg/L vs. glass: <4 µg/L) . Detected in 93.6% of dairy products in Beijing, though below regulatory limits .
  • DBP/DIBP : Frequently co-occur with DEHP in dust and food (e.g., barley), with DBP posing higher reproductive risks (HQ = 2.62–5.79 in infants) .
  • DEHT : Emerging as a replacement in food-contact materials due to its terephthalate structure, which reduces migration into consumables .

Toxicity Profiles

  • DEHP: Metabolized to monoethylhexyl phthalate (MEHP), which suppresses ovarian aromatase, reducing estradiol production and causing anovulation in rats . Classified by IARC as a Group 2B carcinogen (downgraded to Group 3 in some evaluations) .
  • DBP/DIBP : Lower molecular weight increases bioavailability, leading to higher acute toxicity (e.g., DBP’s HQ >5 in infants) .
  • DINP : Primarily hepatotoxic in rodents but shows weaker endocrine effects compared to DEHP .

Analytical Detection Methods

  • GC-MS/MS : Effective for detecting DEHP, DBP, and DIBP in water (LOD: 0.1–2.5 µg/kg) and food matrices .
  • HPLC-UV : Validated for DEHP quantification in environmental samples with recovery rates >70% .
  • Matrix Effects : QuEChERS extraction with C18 cleanup minimizes false positives in complex matrices like barley .

Regulatory and Industrial Shifts

  • DEHP : Banned in EU toys and restricted in medical devices under REACH. US EPA maintains a reference dose of 20 µg/kg/day .
  • Alternatives : DEHT and DINP are increasingly adopted, though DINP faces restrictions in child-specific products .

Biological Activity

Bis(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer in various consumer products, but its biological activity has raised significant concerns regarding its safety and health implications. This article provides a comprehensive overview of the biological activities associated with DEHP, including its antibacterial, larvicidal, and potential mutagenic properties, supported by recent research findings and case studies.

1. Antibacterial and Larvicidal Activity

Recent studies have highlighted the antibacterial and larvicidal potential of DEHP isolated from Lactiplantibacillus plantarum. The extraction and evaluation of bioactive compounds revealed that DEHP exhibits significant activity against pathogenic bacteria and mosquito larvae.

Research Findings

  • Antibacterial Activity :
    • Inhibition zones of 12.33 ± 0.56 mm against E. coli and 5.66 ± 1.00 mm against S. aureus were observed using disk diffusion methods.
  • Larvicidal Activity :
    • DEHP demonstrated 100% mortality in Culex quinquefasciatus larvae at a concentration of 250 ppm after 72 hours, with an LC50 value of 67.03 ppm.
  • Acetylcholinesterase Inhibition :
    • Inhibition rates were recorded at various concentrations (50 to 250 ppm), indicating a dose-dependent response.
Concentration (ppm)Acetylcholinesterase Inhibition (%)
5029.00
10040.33
15053.00
20064.00
25075.33

2. Antimutagenic Properties

DEHP has also been investigated for its antimutagenic properties, particularly its ability to inhibit mutations in bacterial strains.

Case Study Findings

  • Studies indicated that DEHP could inhibit frame-shift and base pair substitution mutations in S. typhimurium strains TA98 and TA100.
  • Lower dosages (2.8 and 28 µg/mL) showed a significant reduction in mutations induced by chemical agents, suggesting a potential protective effect against DNA damage.

3. Toxicological Concerns

Despite its biological activities, DEHP poses several health risks, particularly concerning liver function and carcinogenic potential.

Toxicity Studies

  • Research has indicated that high levels of DEHP exposure can lead to liver disorders and are classified as potential carcinogens.
  • A comparative study on subacute toxicity in rats and marmosets pointed out variations in response due to differences in metabolic activation pathways related to PPAR alpha receptor activation.

4. Regulatory Status

Due to its potential health risks, DEHP is subject to regulatory scrutiny:

  • The European Union has listed DEHP under the Restriction of Hazardous Substances (RoHS) Directive due to its association with cancer risk.
  • Continuous monitoring of DEHP levels in consumer products, especially food items, is critical due to its detection in various matrices.

Q & A

Q. What are the recommended safety protocols for handling DEHP in laboratory settings?

DEHP requires strict exposure controls due to its reproductive toxicity (Category 1B) and potential carcinogenicity . Key practices include:

  • Engineering controls : Use fume hoods and local exhaust ventilation to limit airborne exposure .
  • Personal protective equipment (PPE) : Wear neoprene gloves, Tychem® suits, and safety goggles .
  • Storage : Keep in tightly sealed containers away from oxidizers, strong acids/bases, and ignition sources .
  • Spill management : Evacuate the area, eliminate ignition sources, and use inert adsorbents for cleanup .

Q. How can DEHP toxicity endpoints be systematically evaluated in preclinical studies?

Toxicity testing should prioritize:

  • Acute exposure : Measure LD₅₀ values (oral: 30,000 mg/kg; dermal: 25,000 mg/kg) and monitor for skin/eye irritation .
  • Chronic exposure : Assess reproductive toxicity (testicular atrophy, reduced fertility) and hepatotoxicity via histopathology and serum biomarkers .
  • In vitro models : Use liver (HepG2) and reproductive (Leydig) cell lines to study metabolic disruption .

Q. What analytical methods are validated for quantifying DEHP in biological and environmental samples?

  • Gas chromatography-mass spectrometry (GC-MS) with deuterated DEHP (DEHP-d4) as an internal standard improves accuracy by correcting for matrix effects .
  • Liquid chromatography-tandem MS (LC-MS/MS) is preferred for detecting DEHP metabolites (e.g., mono-ethylhexyl phthalate) in urine .

Q. Which regulatory guidelines govern DEHP use in academic research?

Compliance with OSHA (29 CFR 1910.120), REACH (EC 1907/2006), and IARC (Group 2B carcinogen) is mandatory . Institutions must provide hazard communication training under the Globally Harmonized System (GHS) .

Advanced Research Questions

Q. How should experimental designs account for conflicting data on DEHP toxicity thresholds?

Discrepancies in LD₅₀ values (e.g., 25,000–30,000 mg/kg) arise from variations in exposure routes, species sensitivity, and metabolic differences . Mitigate by:

  • Standardizing exposure protocols (e.g., oral gavage vs. dermal application).
  • Including positive controls (e.g., bisphenol A) to benchmark endocrine disruption .

Q. What mechanistic studies clarify DEHP’s role in endocrine disruption?

Advanced approaches include:

  • Receptor binding assays : Quantify DEHP’s affinity for estrogen/androgen receptors .
  • Epigenetic profiling : Analyze DNA methylation changes in genes linked to reproductive development (e.g., CYP19A1) .
  • Oxidative stress markers : Measure superoxide dismutase (SOD) and glutathione (GSH) levels in hepatic tissues .

Q. How can isotopic labeling (DEHP-d4) enhance metabolic pathway analysis?

DEHP-d4 enables precise tracking of absorption, distribution, and excretion in vivo:

  • Administer DEHP-d4 via intraperitoneal injection and collect serial blood/tissue samples .
  • Use high-resolution mass spectrometry to differentiate endogenous vs. exogenous metabolites .

Q. What methodologies resolve contradictions in DEHP’s ecotoxicological impact?

While DEHP is labeled "non-bioaccumulative," its degradation products (e.g., phthalic acid) persist in aquatic systems . Solutions include:

  • Microcosm studies : Simulate DEHP degradation in sediment-water systems under varying pH/temperature.
  • Metagenomics : Identify microbial species responsible for DEHP biodegradation .

Q. How do epidemiological studies adjust for confounders when linking DEHP to hypertension?

Zhang et al. (2018) used multivariate regression to associate DEHP with systolic blood pressure, controlling for age, BMI, and alcohol intake . Key steps:

  • Quantify urinary DEHP metabolites (e.g., MEHP) as exposure biomarkers.
  • Stratify analyses by genetic polymorphisms (e.g., PPARγ) to assess susceptibility .

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